1-(Difluoromethoxy)-6-iodonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethoxy)-6-iodonaphthalene is an organic compound that features both difluoromethoxy and iodine substituents on a naphthalene ring
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethoxy)-6-iodonaphthalene typically involves the introduction of the difluoromethoxy group and the iodine atom onto the naphthalene ring. One common synthetic route includes the following steps:
Starting Material: Naphthalene is used as the starting material.
Introduction of Iodine: The iodine atom is introduced via an electrophilic aromatic substitution reaction using iodine and an oxidizing agent such as nitric acid.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced using a difluoromethylating reagent, such as difluoromethyl ether, under specific reaction conditions.
Analyse Chemischer Reaktionen
1-(Difluoromethoxy)-6-iodonaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cross-Coupling Reactions: The iodine atom makes the compound suitable for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, using palladium catalysts.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura reaction with a boronic acid would yield a biaryl compound.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethoxy)-6-iodonaphthalene has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those requiring fluorinated aromatic systems for enhanced metabolic stability and bioavailability.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and liquid crystals, due to its unique electronic properties.
Chemical Biology: The compound can serve as a probe for studying biological systems, particularly in the context of fluorine-18 radiolabeling for positron emission tomography (PET) imaging.
Wirkmechanismus
The mechanism by which 1-(Difluoromethoxy)-6-iodonaphthalene exerts its effects depends on its specific application. In medicinal chemistry, the difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The iodine atom can serve as a site for further functionalization, enabling the compound to be tailored for specific molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethoxy)-6-iodonaphthalene can be compared with other fluorinated aromatic compounds, such as:
1-(Trifluoromethoxy)-naphthalene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to different electronic and steric properties.
1-Iodo-2-(difluoromethoxy)benzene: This compound has a similar structure but with the difluoromethoxy group on a benzene ring instead of a naphthalene ring, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of the difluoromethoxy and iodine substituents on a naphthalene ring, which imparts distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H7F2IO |
---|---|
Molekulargewicht |
320.07 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-6-iodonaphthalene |
InChI |
InChI=1S/C11H7F2IO/c12-11(13)15-10-3-1-2-7-6-8(14)4-5-9(7)10/h1-6,11H |
InChI-Schlüssel |
SGSRNBOQOBKQLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)I)C(=C1)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.